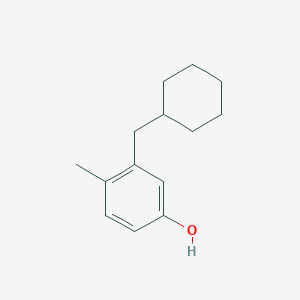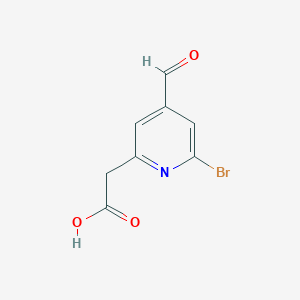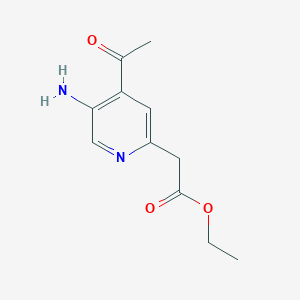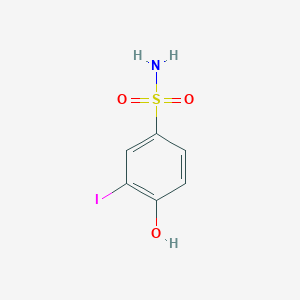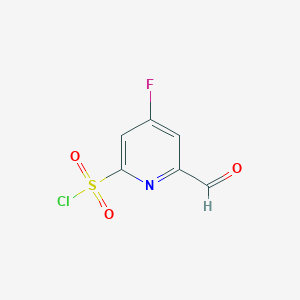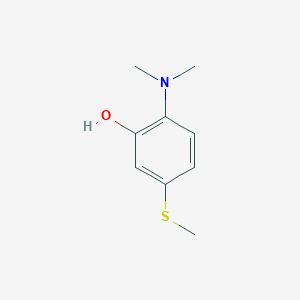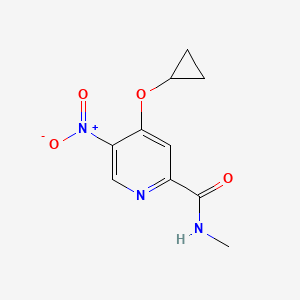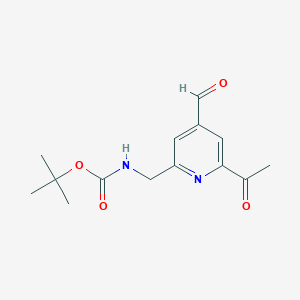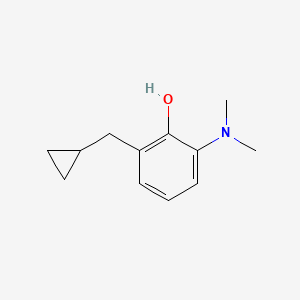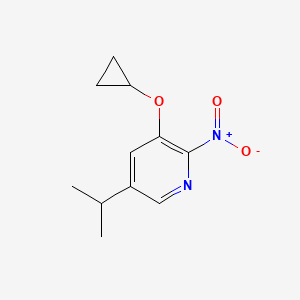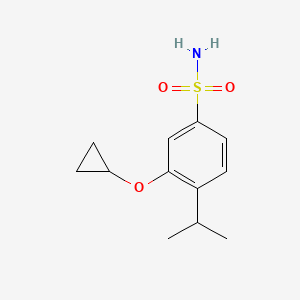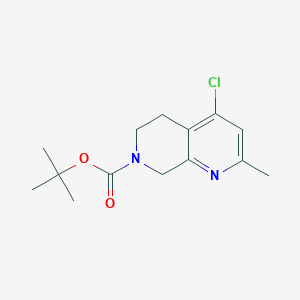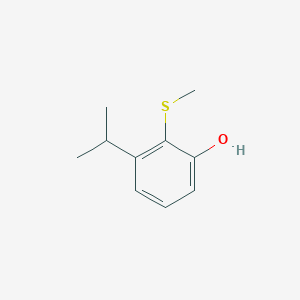
3-Isopropyl-2-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL is an organic compound characterized by the presence of a phenol group substituted with a methylsulfanyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL can be achieved through several methods. One common approach involves the reaction of 3-(PROPAN-2-YL)PHENOL with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL
- 2-(METHYLSULFANYL)-4-(PROPAN-2-YL)PHENOL
Comparison: 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial use.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-methylsulfanyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14OS/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3 |
InChI Key |
WWHBXPLQGPVBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


